

A Theoretical Investigation into the Stability of 2-Fluoro-2-methylbutanoate

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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutanoate

Cat. No.: B15496669

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Disclaimer: This document presents a theoretical and predictive analysis of the stability of **2-Fluoro-2-methylbutanoate**. To date, no dedicated experimental or computational studies on this specific molecule have been published. The insights and data presented herein are extrapolated from established principles of physical organic chemistry and computational studies on analogous structures, such as methyl butanoate and other fluorinated organic compounds.

Introduction

2-Fluoro-2-methylbutanoate is an ester molecule featuring a fluorine atom and a methyl group at the α -carbon position. This substitution pattern is of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can profoundly alter a molecule's chemical and physical properties, including its metabolic stability, lipophilicity, and conformational preferences. The strong carbon-fluorine bond generally imparts high thermal and chemical stability.^{[1][2]} This guide provides a theoretical framework for understanding the conformational and thermal stability of **2-Fluoro-2-methylbutanoate**, proposes methodologies for its computational analysis, and presents hypothetical data based on analogous systems.

Conformational Analysis

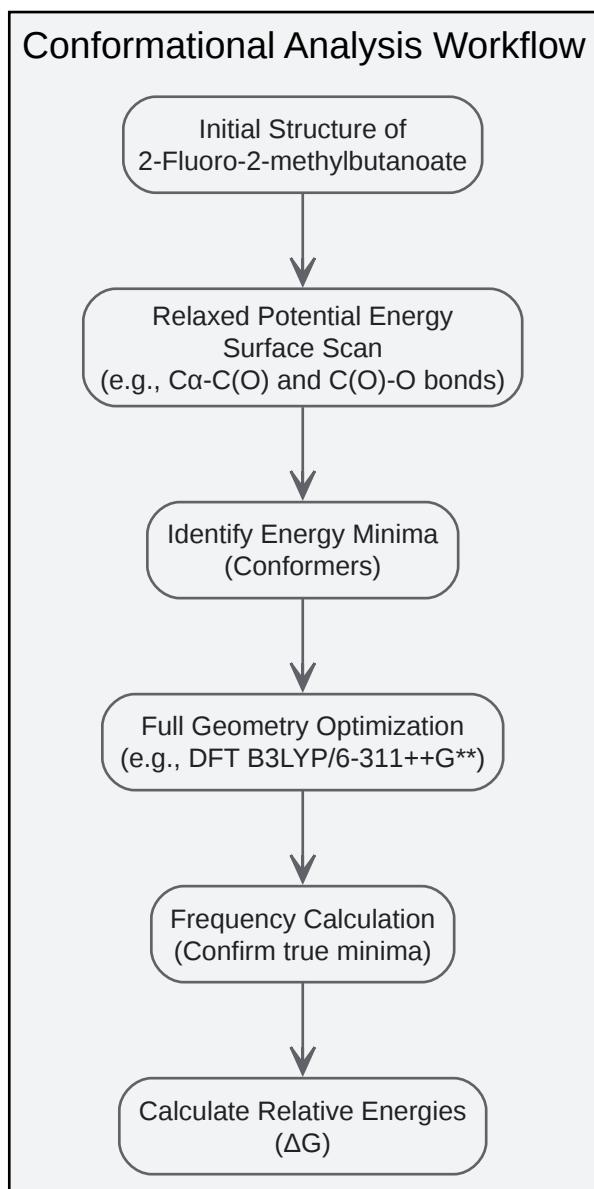
The stability of **2-Fluoro-2-methylbutanoate** is intrinsically linked to its conformational preferences. Like other esters, the primary conformational question involves the rotation around the C(O)-O bond. Most simple esters strongly favor a planar conformation with the alkyl

group on the oxygen (cis or Z) relative to the carbonyl group, due to favorable steric and dipole interactions.[3]

For **2-Fluoro-2-methylbutanoate**, we can anticipate two primary low-energy conformers arising from rotation around the $\text{C}\alpha\text{-C(O)}$ bond, placing the bulky ethyl group either anti or gauche relative to the carbonyl oxygen. The fluorine and methyl substituents at the $\text{C}\alpha$ position will introduce significant steric and electronic effects. The high electronegativity of fluorine can lead to notable electrostatic and hyperconjugative interactions that influence conformational equilibria.[4][5][6]

Hypothetical Conformational Workflow

A computational workflow to determine the conformational landscape would involve a relaxed scan of the dihedral angles, followed by optimization of the identified minima.



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Caption: A typical workflow for the computational conformational analysis of a molecule.

Illustrative Conformational Data

The following table presents hypothetical relative energies for the key conformers of **2-Fluoro-2-methylbutanoate**, based on general principles where staggered conformations are favored over eclipsed ones. The Z conformation of the ester group is assumed to be significantly more stable.

Conformer (Dihedral C2-C α -C(O)=O)	Hypothetical Relative Energy (kcal/mol)	Expected Population at 298 K
anti (~180°)	0.00	Dominant
gauche (~60°)	1.5 - 2.5	Minor
eclipsed (~0° or 120°)	> 4.0	Negligible

Note: These values are illustrative and require validation through quantum chemical calculations.

Thermal Stability and Decomposition Pathways

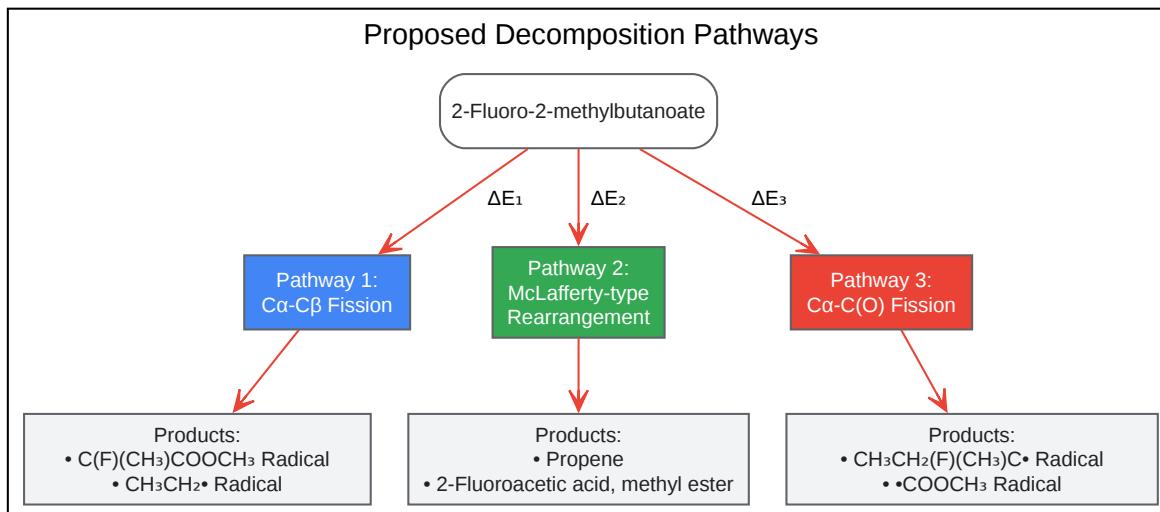
The thermal decomposition of esters like methyl butanoate has been studied computationally, revealing that the primary pathways involve homolytic bond fissions and hydrogen transfer reactions.^{[7][8]} For **2-Fluoro-2-methylbutanoate**, the presence of the α -fluoro and α -methyl groups will influence these pathways. The C-F bond is the strongest single bond to carbon and is highly resistant to homolysis.^[1] Therefore, decomposition is more likely to be initiated by the cleavage of C-C or C-O bonds.

Proposed Unimolecular Decomposition Pathways

Based on studies of methyl butanoate, we can propose several potential unimolecular decomposition pathways for **2-Fluoro-2-methylbutanoate**.^{[8][9]} The substitution at the α -carbon may open new channels or alter the activation energies of existing ones.

- $\text{C}\alpha\text{-C}\beta$ Bond Fission: Cleavage of the bond between the α -carbon and the ethyl group, forming a stable tertiary radical stabilized by the fluorine atom and an ethyl radical.
- $\text{C}\alpha\text{-C(O)}$ Bond Fission: Cleavage of the bond between the α -carbon and the carbonyl carbon.
- McLafferty-type Rearrangement: A six-membered transition state involving hydrogen transfer from the ethyl group to the carbonyl oxygen, leading to the elimination of propene and the formation of 2-fluoro-2-methyl-acetic acid methyl ester.

- C-O Bond Fission: Cleavage of the ester C-O bonds, which typically has a high energy barrier.



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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction pathways for the thermal decomposition of methyl butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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